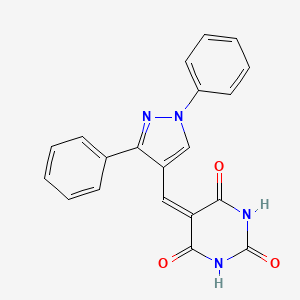
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C20H14N4O3 and its molecular weight is 358.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound was synthesized using a multi-step process involving the condensation of 1,3-diphenyl-1H-pyrazole with pyrimidine derivatives. The structural formula is represented as follows:
- Molecular Formula : C20H14N4O3
- Molecular Weight : 354.35 g/mol
This compound features a pyrimidine core substituted with a pyrazole moiety, which is known for its ability to interact with various biological targets.
Inhibition of mPGES-1
One of the primary biological activities of this compound is its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandins, mediating inflammatory responses.
Key Findings:
- In vitro Potency : The compound demonstrated significant inhibitory activity against mPGES-1 with an IC50 value of approximately 36 nM, indicating high potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Selectivity : It exhibited selectivity for mPGES-1 over cyclooxygenase (COX) isoforms, which is advantageous in minimizing side effects typically associated with NSAIDs .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Studies:
- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines.
- Results : It showed superior anticancer activity compared to standard chemotherapeutic agents like etoposide. For instance, certain derivatives exhibited IC50 values lower than those of etoposide, suggesting enhanced efficacy .
Comparative Biological Activity Table
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| mPGES-1 Inhibition | Human mPGES-1 | 0.036 | |
| Anticancer Activity | MCF-7 | < 0.09 | |
| Anticancer Activity | A549 | < 0.03 | |
| Anticancer Activity | Colo-205 | < 0.01 |
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active site of mPGES-1.
- Structural Modifications : Variations in side chains significantly influence inhibitory potency; linear side chains generally enhance activity compared to branched or bulky groups .
属性
IUPAC Name |
5-[(1,3-diphenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-18-16(19(26)22-20(27)21-18)11-14-12-24(15-9-5-2-6-10-15)23-17(14)13-7-3-1-4-8-13/h1-12H,(H2,21,22,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGISSLYRYBUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














